molecular formula C20H18N4O5S2 B11112595 2-Nitro-N-phenyl-N-({N'-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide

2-Nitro-N-phenyl-N-({N'-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide

Cat. No.: B11112595
M. Wt: 458.5 g/mol
InChI Key: WXAVVWPOTJXYGU-RCCKNPSSSA-N
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Description

2-Nitro-N-phenyl-N-({N’-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a nitro group, a phenyl group, a thiophene ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-phenyl-N-({N’-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide typically involves multiple steps:

  • Formation of the Hydrazone Intermediate: : The initial step involves the reaction of thiophene-2-carbaldehyde with phenylhydrazine to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.

  • Sulfonamide Formation: : The hydrazone intermediate is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step is typically performed in an organic solvent like dichloromethane at room temperature.

  • Final Product Formation: : The final step involves the condensation of the sulfonamide intermediate with formaldehyde and aniline under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group in the compound can undergo reduction reactions to form amines. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

  • Reduction: : The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or alcohols to form substituted sulfonamides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed

    Oxidation: Amines.

    Reduction: Corresponding amines.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its various functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its potential antibacterial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.

Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features suggest it could be a candidate for designing inhibitors of specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Nitro-N-phenyl-N-({N’-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit bacterial enzymes involved in folic acid synthesis. The nitro group could also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Nitrophenyl)-N’-thiophen-2-ylmethylene-hydrazine: Similar structure but lacks the sulfonamide group.

    N-(4-Nitrophenyl)-N’-thiophen-2-ylmethylene-hydrazine: Similar structure but with a nitro group in the para position.

    N-(2,4-Dinitrophenyl)-N’-thiophen-2-ylmethylene-hydrazine: Contains additional nitro groups, increasing its reactivity.

Uniqueness

The presence of both a nitro group and a sulfonamide group in 2-Nitro-N-phenyl-N-({N’-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide makes it unique

Properties

Molecular Formula

C20H18N4O5S2

Molecular Weight

458.5 g/mol

IUPAC Name

2-(N-(2-nitrophenyl)sulfonylanilino)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C20H18N4O5S2/c1-15(18-11-7-13-30-18)21-22-20(25)14-23(16-8-3-2-4-9-16)31(28,29)19-12-6-5-10-17(19)24(26)27/h2-13H,14H2,1H3,(H,22,25)/b21-15+

InChI Key

WXAVVWPOTJXYGU-RCCKNPSSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])/C3=CC=CS3

Canonical SMILES

CC(=NNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CS3

Origin of Product

United States

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